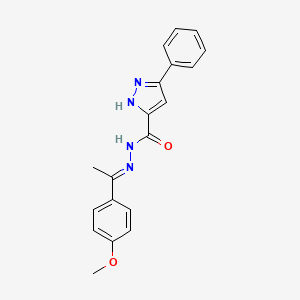

(E)-N'-(1-(4-methoxyphenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-N’-(1-(4-methoxyphenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is an organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms, and a hydrazone functional group, which is characterized by the presence of a C=N-NH linkage.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(1-(4-methoxyphenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. One common method is as follows:

-

Starting Materials

- 3-phenyl-1H-pyrazole-5-carbohydrazide

- 4-methoxyacetophenone

-

Reaction Conditions

- The reaction is usually carried out in an ethanol solvent.

- A catalytic amount of acetic acid is often added to facilitate the reaction.

- The mixture is refluxed for several hours to ensure complete reaction.

-

Procedure

- Dissolve 3-phenyl-1H-pyrazole-5-carbohydrazide in ethanol.

- Add 4-methoxyacetophenone to the solution.

- Add a few drops of acetic acid.

- Reflux the mixture for 4-6 hours.

- Cool the reaction mixture and filter the precipitated product.

- Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling chemicals on an industrial scale.

化学反应分析

Types of Reactions

-

Oxidation

- The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding phenolic derivatives.

-

Reduction

- Reduction of the hydrazone group can yield the corresponding hydrazine derivative.

-

Substitution

- The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Hydrazine derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

科学研究应用

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Analytical Chemistry: It can serve as a reagent for the detection and quantification of certain metal ions.

Biology

Antimicrobial Activity: Studies have shown that hydrazone derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains.

Antioxidant Activity: The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

Medicine

Anticancer Activity: Research indicates that hydrazone derivatives can inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest.

Anti-inflammatory Activity: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Industry

Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

Polymer Chemistry: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.

作用机制

The biological activities of (E)-N’-(1-(4-methoxyphenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide are primarily attributed to its ability to interact with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as tyrosinase and acetylcholinesterase, which are involved in melanin synthesis and neurotransmission, respectively.

DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for anticancer activity.

Reactive Oxygen Species (ROS) Scavenging: The compound can neutralize ROS, thereby protecting cells from oxidative damage.

相似化合物的比较

Similar Compounds

- (E)-N’-(1-(4-methoxyphenyl)ethylidene)-2-methylbenzohydrazide

- (E)-N’-(1-(4-methoxyphenyl)ethylidene)-3-nitrobenzohydrazide

- (E)-N’-(1-(4-methoxyphenyl)ethylidene)-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide

Uniqueness

- Structural Features : The presence of both a pyrazole ring and a hydrazone group in (E)-N’-(1-(4-methoxyphenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide makes it unique compared to other similar compounds, which may lack one of these functional groups.

- Biological Activity : The specific combination of functional groups in this compound may result in a unique spectrum of biological activities, making it a valuable candidate for further research in medicinal chemistry.

生物活性

(E)-N'-(1-(4-methoxyphenyl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide, a pyrazole derivative, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various therapeutic potentials based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with methoxy and phenyl groups, contributing to its unique properties. The synthesis typically involves the condensation of 4-methoxybenzaldehyde with 3-phenyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions, often utilizing solvents like ethanol or methanol for purification through recrystallization.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3 | MCF7 | 3.79 |

| 4 | SF-268 | 12.50 |

| 5 | NCI-H460 | 42.30 |

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has been documented extensively. For example, certain derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, indicating a strong potential for therapeutic applications in inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of various enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may also modulate receptor functions, influencing pathways related to cell growth and inflammatory responses.

Case Studies and Research Findings

Research has documented the efficacy of similar pyrazole compounds in various experimental settings:

- Cytotoxicity Testing : A study evaluated several pyrazole derivatives against Hep-2 and P815 cell lines, revealing significant cytotoxic potential with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .

- In Vivo Studies : In carrageenan-induced rat paw edema models, certain derivatives demonstrated potent anti-inflammatory effects comparable to standard drugs like ibuprofen .

属性

IUPAC Name |

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-13(14-8-10-16(25-2)11-9-14)20-23-19(24)18-12-17(21-22-18)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFWIUBMGMTRED-DEDYPNTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2)/C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。